(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate
CAS No.: 556009-51-9
Cat. No.: VC5183283
Molecular Formula: C17H13NO7
Molecular Weight: 343.291
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 556009-51-9 |
|---|---|
| Molecular Formula | C17H13NO7 |
| Molecular Weight | 343.291 |
| IUPAC Name | (6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate |
| Standard InChI | InChI=1S/C17H13NO7/c19-7-11-1-3-12(4-2-11)17(20)24-9-14-6-15(18(21)22)5-13-8-23-10-25-16(13)14/h1-7H,8-10H2 |
| Standard InChI Key | FRHSTAAWFGCWRT-UHFFFAOYSA-N |
| SMILES | C1C2=C(C(=CC(=C2)[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)C=O)OCO1 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Molecular Framework
The compound consists of two primary components:
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Benzodioxin Backbone: A 4H-1,3-benzodioxin system substituted with a nitro group (-NO₂) at the 6-position and a hydroxymethyl group (-CH₂OH) at the 8-position.
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Esterified 4-Formylbenzoate: The hydroxymethyl group of the benzodioxin is esterified with 4-formylbenzoic acid, replacing the hydroxyl hydrogen with the acyl group from the benzoic acid derivative .
Molecular Formula and Weight
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Molecular Formula: C₁₆H₁₁NO₇
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Derived from the benzodioxin moiety (C₉H₇NO₄) and 4-formylbenzoate (C₈H₅O₃), excluding one water molecule from esterification.
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Key Structural Features
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Nitro Group: Positioned at C6 of the benzodioxin ring, contributing to electron-withdrawing effects and potential reactivity in reduction or substitution reactions .
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Formyl Group: Located at the para position of the benzoate ring, enabling further functionalization via aldehyde-specific reactions (e.g., condensation, oxidation) .
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Ester Linkage: Connects the benzodioxin and benzoate components, influencing hydrolytic stability and metabolic pathways .
Synthetic Pathways and Methodological Considerations
Benzodioxin Methanol Intermediate
The benzodioxin methanol component can be synthesized via:
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Nitro-substitution: Introduction of a nitro group to a pre-formed benzodioxin structure under nitration conditions (e.g., HNO₃/H₂SO₄) .
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Hydroxymethylation: Functionalization at C8 using Friedel-Crafts alkylation or hydroxymethylation reagents .
4-Formylbenzoic Acid Derivatives
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Oxidation of 4-Methylbenzoate: Controlled oxidation of 4-methylbenzoic acid derivatives to introduce the formyl group .
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Direct Esterification: Reaction of 4-formylbenzoic acid with methanol or other alcohols under acidic conditions .
Esterification Strategy
The final compound is synthesized via Steglich esterification or acid-catalyzed Fischer-Speier reaction:
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Activation of 4-Formylbenzoic Acid: Conversion to its acyl chloride using thionyl chloride (SOCl₂) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .
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Nucleophilic Attack: Reaction of the benzodioxin methanol with the activated acyl derivative, yielding the ester .
Reaction Conditions
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Temperature: 60–110°C, depending on the stability of intermediates .
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Catalysts: DMAP (4-dimethylaminopyridine) or H₂SO₄ to enhance reaction rates .
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Solvents: Polar aprotic solvents (e.g., DMA, DMF) to solubilize reactants .
Physicochemical Properties
Thermal and Spectral Data
Solubility and Stability
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